![molecular formula C8H5F3 B3039248 2,4,6-Trifluorostyrene CAS No. 1002159-30-9](/img/structure/B3039248.png)
2,4,6-Trifluorostyrene
Overview
Description
2,4,6-Trifluorostyrene is a fluorinated organic compound. It has a molecular formula of C8H5F3 and a molecular weight of 158.12 g/mol . It has gained increasing attention in various fields of research and industry due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of 2,4,6-Trifluorostyrene has been a challenging task. The most efficient preparation involved palladium(0)[Pd(PPh 3) 4] catalyzed cross-coupling of the trifluorovinylzinc reagent (CF 2 CFZnX) with iodobenzene .Molecular Structure Analysis
The molecular structure of 2,4,6-Trifluorostyrene is characterized by the presence of a trifluorostyrene derivative grafted into preirradiated poly (ethylene-afe-tetrafluoroethylene) films .Physical And Chemical Properties Analysis
2,4,6-Trifluorostyrene is a colorless liquid . It has a molecular weight of 158.12 g/mol and is soluble in most common organic solvents .Scientific Research Applications
Fluorination of Styrenes
2,4,6-Trifluorostyrene has been used in the fluorination of styrenes . A procedure was developed for the condensation of 2,4-difluorophenyllithium with difluoroacetic and chlorodifluoroacetic acids at low temperature with formation of acetophenones containing fluorine in the nucleus and in the side chain .
Detection of Nitroaromatic Compounds
This compound has been used in the development of a dual-functional fluorescent chemosensor . Nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT), nitrobenzene (NB) and 4-nitrophenol (PNP), could reduce the fluorescence intensity of the chemosensor in ethanol solution . Thus, it can selectively and sensitively detect nitroaromatic compounds, especially TNT .
Industrial Applications
Mechanism of Action
Target of Action
This compound is a monomer used in the preparation of polymers , but its specific biological targets, if any, remain unknown
Mode of Action
As a monomer, it may interact with other compounds to form polymers
Biochemical Pathways
As a monomer, it is primarily used in the synthesis of polymers
Pharmacokinetics
As a monomer, it is primarily used in the synthesis of polymers , and its bioavailability in this context is not well-understood
properties
IUPAC Name |
2-ethenyl-1,3,5-trifluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQWFNVNWSYDKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorostyrene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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